molecular formula C15H11Cl2NO3 B14973351 2-[(2,5-Dichlorophenyl)carbamoyl]phenyl acetate

2-[(2,5-Dichlorophenyl)carbamoyl]phenyl acetate

Cat. No.: B14973351
M. Wt: 324.2 g/mol
InChI Key: DFFGBIXFAKFVOC-UHFFFAOYSA-N
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Description

2-[(2,5-Dichlorophenyl)carbamoyl]phenyl acetate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a phenyl acetate group and a dichlorophenyl carbamoyl group

Preparation Methods

The synthesis of 2-[(2,5-Dichlorophenyl)carbamoyl]phenyl acetate typically involves the reaction of 2,5-dichloroaniline with phenyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours to ensure complete conversion.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

2-[(2,5-Dichlorophenyl)carbamoyl]phenyl acetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically leads to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions can convert the carbamate group into amines or other reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl acetate group, where nucleophiles such as hydroxide ions can replace the acetate group, leading to the formation of phenols or other substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions.

Scientific Research Applications

2-[(2,5-Dichlorophenyl)carbamoyl]phenyl acetate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

    Biology: This compound can be used in the study of enzyme inhibition, particularly those enzymes that interact with carbamate groups. It can serve as a model compound for understanding the interactions between carbamates and biological molecules.

    Medicine: Research into its potential as a pharmaceutical agent is ongoing. Its structure suggests it may have applications as an anti-inflammatory or antimicrobial agent.

    Industry: It can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 2-[(2,5-Dichlorophenyl)carbamoyl]phenyl acetate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with active sites of enzymes, leading to enzyme inhibition. This interaction can disrupt normal enzyme function and affect various biochemical pathways. The molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

2-[(2,5-Dichlorophenyl)carbamoyl]phenyl acetate can be compared with other similar compounds, such as:

    2-[(2,4-Dichlorophenyl)carbamoyl]phenyl acetate: This compound has a similar structure but with a different substitution pattern on the phenyl ring. The difference in substitution can lead to variations in reactivity and biological activity.

    2-[(2,5-Dichlorophenyl)carbamoyl]butanoic acid: This compound has a butanoic acid group instead of a phenyl acetate group. The presence of the carboxylic acid group can influence its solubility and reactivity.

    2-[(2,5-Dichlorophenyl)carbamoyl]phenyl acetic acid:

Properties

Molecular Formula

C15H11Cl2NO3

Molecular Weight

324.2 g/mol

IUPAC Name

[2-[(2,5-dichlorophenyl)carbamoyl]phenyl] acetate

InChI

InChI=1S/C15H11Cl2NO3/c1-9(19)21-14-5-3-2-4-11(14)15(20)18-13-8-10(16)6-7-12(13)17/h2-8H,1H3,(H,18,20)

InChI Key

DFFGBIXFAKFVOC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC=CC=C1C(=O)NC2=C(C=CC(=C2)Cl)Cl

Origin of Product

United States

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